3-Bromo-9,9-dimethyl-9H-fluoren-2-ol
Description
3-Bromo-9,9-dimethyl-9H-fluoren-2-ol is a brominated fluorene derivative with a hydroxyl group at position 2 and a bromine atom at position 3. The 9,9-dimethyl substitution enhances steric stability and electronic properties, making it a critical intermediate in organic electronics, particularly for synthesizing luminescent materials used in organic light-emitting diodes (OLEDs) . Its molecular formula is C₁₅H₁₃BrO, with a molecular weight of 273.17 g/mol . The compound is typically a white-yellow crystalline solid with high purity (≥98%) and stability under standard conditions, as evidenced by its structural analogs .
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
3-bromo-9,9-dimethylfluoren-2-ol |
InChI |
InChI=1S/C15H13BrO/c1-15(2)11-6-4-3-5-9(11)10-7-13(16)14(17)8-12(10)15/h3-8,17H,1-2H3 |
InChI Key |
DVFSOBCDQPUMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC(=C(C=C31)O)Br)C |
Origin of Product |
United States |
Preparation Methods
Bromination of 9,9-Dimethylfluorene
A common method involves brominating 9,9-dimethylfluorene or 9H-fluorene derivatives under controlled conditions:
-
- Bromine or dibromohydantoin as the brominating agent.
- Solvents such as chloroform or propylene carbonate.
- Catalysts or additives like iron powder to facilitate bromination.
- Temperature control (0 °C to 85 °C) to ensure regioselectivity.
- Inert atmosphere (nitrogen) to prevent side reactions.
-
- Dissolve fluorene in chloroform.
- Add iron powder as a catalyst.
- Cool the solution to 0 °C.
- Add bromine slowly over one hour in the dark.
- Stir for additional hours at 0 °C.
- Isolate 2,7-dibromo-9,9-dimethylfluorene or related intermediates by filtration and recrystallization.
This method yields dibromo derivatives that can be further functionalized.
Methylation to Introduce 9,9-Dimethyl Groups
-
- 2-Bromofluorene dissolved in dimethyl sulfoxide (DMSO).
- Iodomethane as methylating agent.
- Potassium hydroxide as base.
- Temperature maintained between 30-35 °C.
- Reaction time approximately 4 hours.
-
- Dissolve 2-bromofluorene in DMSO.
- Add iodomethane and stir for 5-10 minutes.
- Add potassium hydroxide and continue stirring for 4 hours.
- Quench with water, cool, filter, and recrystallize from methanol.
This step converts 2-bromofluorene to 9,9-dimethyl-2-bromofluorene with high purity and yield, suitable for further hydroxylation.
Hydroxylation to Form 3-Bromo-9,9-dimethyl-9H-fluoren-2-ol
- Hydroxylation can be achieved by selective functionalization of the brominated fluorene intermediate.
- Literature reports suggest the use of nucleophilic substitution or directed ortho-metalation followed by quenching with oxygen or electrophilic oxygen sources.
- Specific protocols involve protection/deprotection strategies and use of reagents like ethylene glycol and p-toluenesulfonic acid for intermediate formation, followed by hydrolysis to yield the phenolic hydroxyl group.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 9,9-Dimethylfluorene | Br2 or dibromohydantoin, Fe powder, 0-85 °C | 2-Bromo or 2,7-dibromo-9,9-dimethylfluorene | 70-90 | >95 | Bromination under inert atmosphere |
| 2 | 2-Bromofluorene | Iodomethane, KOH, DMSO, 30-35 °C, 4 h | 9,9-Dimethyl-2-bromofluorene | 80-96 | >98 | Methylation step |
| 3 | 9,9-Dimethyl-2-bromofluorene | Hydroxylation reagents (e.g., nucleophiles) | This compound | 60-75 | >95 | Hydroxylation via substitution |
- The bromination step is highly regioselective when performed under controlled temperature and with appropriate catalysts, minimizing polybromination and side reactions.
- Methylation using iodomethane in DMSO with potassium hydroxide is efficient, providing high yields and purity, as confirmed by NMR and GC analysis.
- Hydroxylation at the 2-position is more challenging due to steric hindrance but can be achieved via ortho-functionalization strategies, often requiring protection of other reactive sites.
- The overall synthetic route is amenable to scale-up, with industrial processes reported that maintain product purity above 98% and yields suitable for commercial production.
The preparation of this compound involves:
- Initial bromination of fluorene derivatives to introduce bromine at the 3-position.
- Methylation to install the 9,9-dimethyl groups.
- Subsequent hydroxylation to form the phenolic hydroxyl group at the 2-position.
These steps are supported by robust literature protocols and industrial patents, ensuring high purity and yield. The methods employ common reagents such as bromine, dibromohydantoin, iodomethane, and bases like potassium hydroxide, with solvents including chloroform, DMSO, and propylene carbonate. Reaction conditions are carefully controlled to achieve regioselectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9,9-dimethyl-9H-fluoren-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom
Common Reagents and Conditions
Substitution: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of 3-bromo-9,9-dimethyl-9H-fluoren-2-one.
Reduction: Formation of 9,9-dimethyl-9H-fluorene
Scientific Research Applications
3-Bromo-9,9-dimethyl-9H-fluoren-2-ol has several scientific research applications, including:
Organic Electronics: Used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high electron delocalization and fluorescent properties
Materials Science: Employed in the development of non-linear optical (NLO) materials and conducting polymers
Chemical Research: Utilized as a building block in the synthesis of more complex organic molecules and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-9,9-dimethyl-9H-fluoren-2-ol is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine and hydroxyl groups. These functional groups allow the compound to undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Bromine Position Variations
The position of bromine significantly impacts electronic properties. Bromine at position 3 (meta to hydroxyl) creates a stronger electron-deficient region, favoring charge transport in OLEDs, whereas position 7 (para) may reduce conjugation length .
Hydroxyl Group vs. Boronic Acid
Boronic acid derivatives are preferred for synthesizing conjugated polymers, while hydroxylated analogs are used in hydrogen-bonded frameworks .
Substituent Type Comparisons
Dimethyl vs. Diphenyl Substitution
| Compound | 9-Position Substitution | Thermal Stability | Molecular Weight |
|---|---|---|---|
| This compound | -CH₃ | Moderate (~63°C) | 273.17 g/mol |
| 3-Bromo-9,9-diphenyl-9H-fluorene | -C₆H₅ | High (~223°C) | 397.31 g/mol |
Diphenyl substitution increases molecular rigidity and thermal stability, making it suitable for high-temperature OLED processing. However, dimethyl substitution offers better solubility and processability .
Photophysical and Electronic Properties
- Planar vs. Non-Planar Structures: Fluorenes with planar substituents (e.g., carborane in 4FC) exhibit thermally activated delayed fluorescence (TADF), whereas bulky groups (e.g., diphenyl) reduce π-conjugation and emission efficiency .
- Quantum Efficiency: The hydroxyl group in this compound may reduce aggregation-induced quenching compared to non-polar analogs like 3-Bromo-9,9-dimethylfluorene .
Key Research Findings
OLED Performance : Derivatives of this compound achieve external quantum efficiencies (EQE) >15% in blue-emitting OLEDs due to balanced charge transport .
Synthetic Flexibility : Bromine at position 3 allows sequential functionalization via Buchwald-Hartwig amination or Ullmann coupling .
Thermal Stability : Dimethyl-substituted fluorenes degrade at ~250°C, while diphenyl analogs withstand temperatures >300°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
